4-(Aminomethyl)piperidine-1-sulfonyl fluoride;hydrochloride
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Overview
Description
4-(Aminomethyl)piperidine-1-sulfonyl fluoride;hydrochloride is an organic compound with the molecular formula C6H14ClFN2O2S. It is a white to off-white solid that is typically used in organic synthesis as a reagent. The compound is characterized by the presence of an aminomethyl group, a piperidine ring, and a sulfonyl fluoride group, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)piperidine-1-sulfonyl fluoride;hydrochloride generally involves the reaction of piperidine derivatives with sulfonyl fluoride reagents. One common method includes the reaction of 4-(aminomethyl)piperidine with sulfonyl fluoride under controlled conditions to yield the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The compound is then purified through crystallization or chromatography techniques to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)piperidine-1-sulfonyl fluoride;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form sulfonic acids or reduction reactions to form sulfides.
Addition Reactions: The aminomethyl group can undergo addition reactions with electrophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as methanol, ethanol, or dimethyl sulfoxide. Reaction conditions typically involve moderate temperatures (20-80°C) and atmospheric pressure .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
4-(Aminomethyl)piperidine-1-sulfonyl fluoride;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: The compound is employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)piperidine-1-sulfonyl fluoride;hydrochloride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction is often utilized in the design of enzyme inhibitors for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)piperidine-1-sulfonyl chloride
- 4-(Aminomethyl)piperidine-1-sulfonyl bromide
- 4-(Aminomethyl)piperidine-1-sulfonyl iodide
Uniqueness
4-(Aminomethyl)piperidine-1-sulfonyl fluoride;hydrochloride is unique due to its sulfonyl fluoride group, which provides distinct reactivity compared to its chloride, bromide, and iodide counterparts. The fluoride group offers higher stability and selectivity in reactions, making it a valuable reagent in organic synthesis and enzyme inhibition studies .
Properties
IUPAC Name |
4-(aminomethyl)piperidine-1-sulfonyl fluoride;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2O2S.ClH/c7-12(10,11)9-3-1-6(5-8)2-4-9;/h6H,1-5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVYEYBYLTWOJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)S(=O)(=O)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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